molecular formula C13H10BrNO3S B2623528 N-(4-bromobenzenesulfonyl)benzamide CAS No. 14067-99-3

N-(4-bromobenzenesulfonyl)benzamide

Cat. No.: B2623528
CAS No.: 14067-99-3
M. Wt: 340.19
InChI Key: HWCIZGBBBWYGPR-UHFFFAOYSA-N
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Description

N-(4-bromobenzenesulfonyl)benzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzamide moiety linked to a 4-bromobenzenesulfonyl group

Mechanism of Action

Mode of Action

It is known that the compound belongs to the class of organic compounds known as n-benzylbenzamides These compounds typically interact with their targets through various mechanisms, which may include binding to specific receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression

Biochemical Pathways

N-substituted benzamides have been shown to inhibit nf b activation and induce apoptosis

Result of Action

Given that n-substituted benzamides have been shown to inhibit nf b activation and induce apoptosis , it is possible that N-(4-bromobenzenesulfonyl)benzamide may have similar effects

Safety and Hazards

The safety data sheet for a similar compound, “N-(4-Bromophenyl)benzenesulfonamide”, advises against contact with skin and eyes, breathing dust, and ingestion . It should be stored in a cool, well-ventilated place and kept tightly closed . It is incompatible with strong oxidizing agents .

Future Directions

The potential therapeutic applications of “N-(4-bromophenyl)sulfonylbenzamide” in Huntington’s Disease and other polyQ diseases suggest promising future directions for research . Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromobenzenesulfonyl)benzamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with benzamide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-bromobenzenesulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfonic acids.

    Reduction Reactions: Sulfonamides.

Comparison with Similar Compounds

Uniqueness: N-(4-bromobenzenesulfonyl)benzamide is unique due to the presence of both the benzamide and 4-bromobenzenesulfonyl groups. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

IUPAC Name

N-(4-bromophenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCIZGBBBWYGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of benzamide (1.42 g) in tetrahydrofuran (50 ml) were added sodium hydride (611 mg) and 4-bromobenzenesulfonyl chloride (3.0 g), and the mixture was stirred at room temperature for 3 hours. The mixture was diluted with ethyl acetate and water. The organic layer was separated, washed with brine, dried over magnesium sulfate and evaporated. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate=2/1) to give N-benzoyl-4-bromobenzenesulfonamide (2.1 g) as a colorless powder.
Quantity
1.42 g
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611 mg
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3 g
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reactant
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50 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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